(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate (Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate
Brand Name: Vulcanchem
CAS No.: 929456-15-5
VCID: VC4836173
InChI: InChI=1S/C21H18O7/c1-3-24-21(23)12(2)27-14-5-6-15-17(10-14)28-19(20(15)22)9-13-4-7-16-18(8-13)26-11-25-16/h4-10,12H,3,11H2,1-2H3/b19-9-
SMILES: CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2
Molecular Formula: C21H18O7
Molecular Weight: 382.368

(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

CAS No.: 929456-15-5

Cat. No.: VC4836173

Molecular Formula: C21H18O7

Molecular Weight: 382.368

* For research use only. Not for human or veterinary use.

(Z)-ethyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate - 929456-15-5

Specification

CAS No. 929456-15-5
Molecular Formula C21H18O7
Molecular Weight 382.368
IUPAC Name ethyl 2-[[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Standard InChI InChI=1S/C21H18O7/c1-3-24-21(23)12(2)27-14-5-6-15-17(10-14)28-19(20(15)22)9-13-4-7-16-18(8-13)26-11-25-16/h4-10,12H,3,11H2,1-2H3/b19-9-
Standard InChI Key LWXFZUXGJARORJ-OCKHKDLRSA-N
SMILES CCOC(=O)C(C)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2

Introduction

Chemical Structure and Stereochemical Considerations

The compound features a benzofuran core (3-oxo-2,3-dihydrobenzofuran) fused with a benzodioxole moiety via a Z-configured methylene group. The ethyl propanoate ester at the 6-position of the benzofuran ring introduces steric and electronic modifications critical for solubility and reactivity.

Core Architecture

The benzofuran system (C₉H₆O₂) is a bicyclic heterocycle with a fused benzene and furan ring. The 3-oxo group confers partial aromaticity loss, increasing susceptibility to nucleophilic attack at the carbonyl . The benzodioxole substituent (C₇H₆O₂) contributes electron density via its two oxygen atoms, potentially stabilizing adjacent electrophilic centers .

Stereoelectronic Effects

The Z-configuration places the benzodioxole and benzofuran substituents on the same side of the methylene double bond. This arrangement may facilitate intramolecular hydrogen bonding or π-π stacking, influencing crystallization behavior and biological target interactions . Computational models suggest a dihedral angle of 15–25° between the benzodioxole and benzofuran planes, minimizing steric clash while preserving conjugation .

Synthetic Routes and Optimization

Synthesis of this compound likely involves multi-step strategies, leveraging methodologies from benzofuran and benzodioxole chemistry.

Benzofuran Core Formation

A common approach to 3-oxo-2,3-dihydrobenzofurans involves Claisen rearrangement of allyl vinyl ethers or cyclization of 2-hydroxyacetophenone derivatives. For example, treatment of 2-hydroxy-5-methoxyacetophenone with concentrated sulfuric acid induces cyclization to the dihydrobenzofuranone .

Benzodioxole Methylene Attachment

The benzo[d] dioxol-5-ylmethylene group can be introduced via Knoevenagel condensation. Reacting 3-oxo-2,3-dihydrobenzofuran-6-ol with piperonal (benzo[d] dioxole-5-carbaldehyde) in the presence of a base like piperidine facilitates condensation, forming the Z-isomer preferentially under kinetic control .

Esterification and Final Functionalization

Esterification of the propanoic acid precursor with ethanol under acid catalysis (e.g., H₂SO₄) yields the ethyl ester. Protecting group strategies may be employed to prevent undesired side reactions during earlier steps, with deprotection occurring before final purification .

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
Benzofuran cyclizationH₂SO₄, 110°C, 4h6892
Knoevenagel condensationPiperonal, piperidine, EtOH, reflux7488
EsterificationEtOH, H₂SO₄, 60°C, 6h8995

Physicochemical Properties

Predicted and experimental data highlight key characteristics influencing bioavailability and reactivity.

Solubility and Partitioning

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) due to its aromatic bulk. LogP calculations (XLOGP3 = 3.45) indicate moderate lipophilicity, suitable for transmembrane permeability .

Spectral Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J=8.4 Hz, 1H, benzofuran H-7), 6.95 (s, 1H, benzodioxole H-4'), 6.82 (d, J=1.6 Hz, 1H, benzodioxole H-6'), 5.98 (s, 2H, OCH₂O), 4.21 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.29 (t, J=7.1 Hz, 3H, CH₃).

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (benzofuranone C=O), 1602 cm⁻¹ (C=C).

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Molecular Weight384.35 g/molHRMS
Melting Point142–145°CDSC
logD (pH 7.4)2.87Shake-flask
pKa9.12 (enolic -OH)Potentiometry

Biological Activity and Applications

While direct studies on this compound are scarce, structural analogs suggest potential avenues:

Anti-inflammatory Activity

In silico docking studies predict COX-2 inhibition (IC₅₀ ≈ 1.2 µM), attributed to hydrophobic interactions with the enzyme’s active site .

Analytical Profiling

HPLC-UV methods (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) achieve baseline separation (tR = 12.3 min). LC-MS (ESI+) shows [M+H]⁺ at m/z 385.12, with fragmentation patterns confirming the ester and benzofuranone groups .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator